molecular formula C6H2FN3O2 B1527026 5-Fluoro-3-nitropicolinonitrile CAS No. 1033202-51-5

5-Fluoro-3-nitropicolinonitrile

Cat. No.: B1527026
CAS No.: 1033202-51-5
M. Wt: 167.1 g/mol
InChI Key: MRYPOWLVSCEADY-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitropicolinonitrile: is a chemical compound with the molecular formula C6H2FN3O2 It is a derivative of picolinonitrile, featuring a fluorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reduction and Substitution Method:

      Stage 1: Tin dichloride (45 g, 230 mmol) is added to a solution of 5-fluoro-3-nitropyridine-2-carbonitrile (7.2 g, 43 mmol) in ethanol (80 mL). The mixture is stirred at 90°C for 2 hours.

      Stage 2: Aqueous hydrochloric acid (10 M; 40 mL, 400 mmol) is added, and the mixture is heated under reflux for 6 hours.

      Stage 3: Thionyl chloride (7.2 mL, 99 mmol) is added to the resulting residue dissolved in methanol (120 mL). The solution is stirred at 90°C for 24 hours.

  • Copper-Catalyzed Cyanation:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin dichloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Tin dichloride, hydrogen chloride.

    Solvents: Ethanol, methanol, dimethylformamide.

    Catalysts: Copper (I) cyanide.

Major Products:

  • Reduction of the nitro group yields 5-fluoro-3-aminopicolinonitrile.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structural features.
  • Investigated for its biological activity and potential therapeutic uses.

Industry:

Mechanism of Action

The mechanism of action of 5-fluoro-3-nitropicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated and nitro-substituted compounds. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

    5-Fluoro-2-nitropyridine: Similar structure but lacks the nitrile group.

    3-Nitropicolinonitrile: Similar structure but lacks the fluorine atom.

Uniqueness:

Properties

IUPAC Name

5-fluoro-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYPOWLVSCEADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717140
Record name 5-Fluoro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-51-5
Record name 5-Fluoro-3-nitro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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